molecular formula C16H23N7 B4673631 6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B4673631
M. Wt: 313.40 g/mol
InChI Key: RUEBRSOGGWYBEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, including 6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine, typically involves one-pot, multi-component reactions. These reactions can utilize cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation, providing a green and efficient method for producing these compounds with high yield and purity. The structure of the synthesized products is confirmed using various spectroscopic techniques, such as NMR and mass spectrometry, sometimes complemented by X-ray diffraction (Sadek et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including detailed vibrational spectra and electronic properties, has been characterized through combined experimental and theoretical studies. Techniques like FT-IR, FT-Raman, and NMR spectroscopy, along with density functional theory (DFT) calculations, provide insights into the geometric configuration, vibrational wavenumbers, and the molecular orbitals of these compounds. These studies reveal the stability and reactivity patterns of the triazine ring, which are crucial for understanding its interactions and functionalities (Kavipriya et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1,3,5-triazine derivatives under various reaction conditions has been explored to synthesize novel compounds with potential biological and pharmacological activities. These reactions include interactions with hydrazonyl halides, phenacyl bromide, and chloroacetonitrile, leading to the formation of triazine and triazepine derivatives with diverse functional groups. The ability to undergo multiple reactions makes these compounds versatile intermediates for the development of new materials and biologically active molecules (Badrey & Gomha, 2012).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, density, and thermal stability, are characterized through various analytical methods. These properties are influenced by the molecular structure and substituents on the triazine ring, affecting the compound's applicability in different domains. High thermal stability, as observed in homopolyamides synthesized from triazine monomers, indicates their potential use in high-performance materials (Asundaria et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,3,5-triazine derivatives, including their reactivity and interaction with other molecules, are crucial for their application in synthesizing new compounds with desired functionalities. Studies have shown that these compounds can participate in a wide range of chemical reactions, leading to the synthesis of antimicrobial and antifungal agents, demonstrating their potential in medicinal chemistry (Kushwaha & Sharma, 2022).

Mechanism of Action

Target of Action

It is a member of the class of pyrrolopyrimidines Pyrrolopyrimidines are known to have various biological activities and can interact with multiple targets, including kinases and G protein-coupled receptors (GPCRs)

Mode of Action

As a pyrrolopyrimidine derivative, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins . The exact interactions and changes depend on the specific targets and the chemical structure of the compound.

Biochemical Pathways

The affected biochemical pathways of this compound are not specified in the search results. Pyrrolopyrimidines can be involved in various biochemical pathways depending on their specific targets. They can affect signal transduction, cell proliferation, and other cellular processes. More detailed studies are required to determine the exact pathways affected by this compound .

Result of Action

Depending on its targets and mode of action, the compound can have various effects, such as inhibiting or activating certain proteins, altering signal transduction, affecting cell proliferation, and more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the presence of a piperazine moiety, it could be explored for various pharmaceutical applications, as many piperazine derivatives are active in biological systems .

properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-2-22-8-10-23(11-9-22)12-14-19-15(17)21-16(20-14)18-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEBRSOGGWYBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-ethylpiperazin-1-yl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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